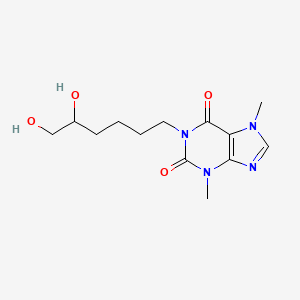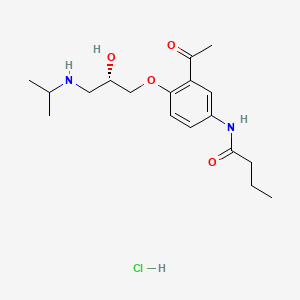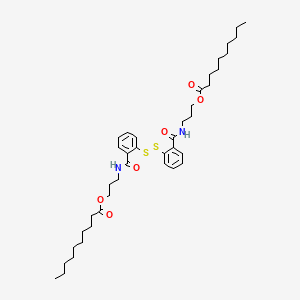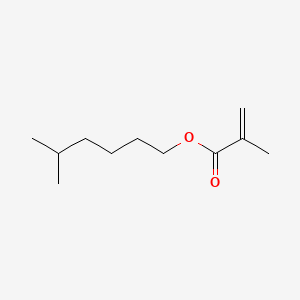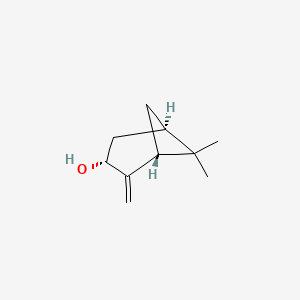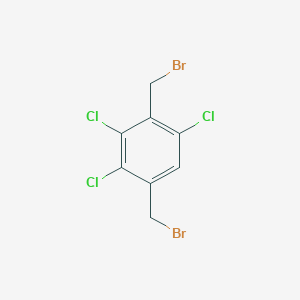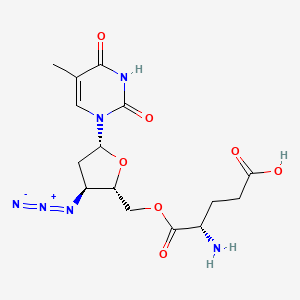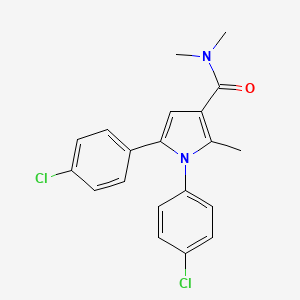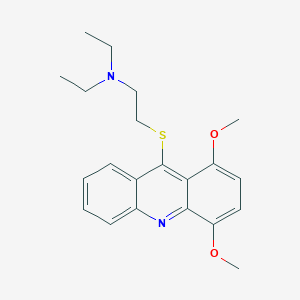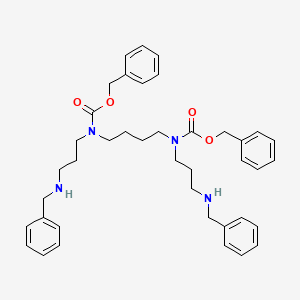
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate is a complex organic compound with the molecular formula C40H50N4O4 . This compound is known for its unique structure, which includes multiple phenyl and aza groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate involves multiple steps. One common method includes the reaction of 2,6,11,15-tetraazahexadecanoic acid with phenylmethyl esters under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Wissenschaftliche Forschungsanwendungen
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoate can be compared with other similar compounds such as:
Bis(phenylmethyl) 1,16-diphenyl-2,6,11,15-tetraazahexadecanoic acid: This compound has a similar structure but differs in its functional groups.
This compound derivatives: These derivatives may have additional functional groups or modifications that alter their properties and applications.
Eigenschaften
CAS-Nummer |
203578-50-1 |
|---|---|
Molekularformel |
C40H50N4O4 |
Molekulargewicht |
650.8 g/mol |
IUPAC-Name |
benzyl N-[3-(benzylamino)propyl]-N-[4-[3-(benzylamino)propyl-phenylmethoxycarbonylamino]butyl]carbamate |
InChI |
InChI=1S/C40H50N4O4/c45-39(47-33-37-21-9-3-10-22-37)43(29-15-25-41-31-35-17-5-1-6-18-35)27-13-14-28-44(40(46)48-34-38-23-11-4-12-24-38)30-16-26-42-32-36-19-7-2-8-20-36/h1-12,17-24,41-42H,13-16,25-34H2 |
InChI-Schlüssel |
XJHNORLJONUTKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCCN(CCCCN(CCCNCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


